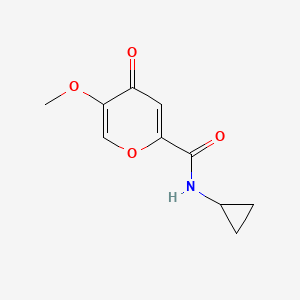
N-cyclopropyl-5-methoxy-4-oxo-4H-pyran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopropyl-5-methoxy-4-oxo-4H-pyran-2-carboxamide is a heterocyclic compound with potential applications in various fields of scientific research. This compound features a pyran ring, which is a six-membered ring containing one oxygen atom, and a carboxamide group, which is an amide derivative of carboxylic acid. The presence of a cyclopropyl group and a methoxy group further enhances its chemical properties and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-5-methoxy-4-oxo-4H-pyran-2-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of a suitable pyran derivative with a cyclopropylamine under controlled conditions. The reaction typically requires a catalyst and may involve heating to facilitate the formation of the desired product. The reaction conditions, such as temperature, solvent, and reaction time, can significantly influence the yield and purity of the final compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as purification, crystallization, and drying to obtain the compound in its pure form. Industrial production methods often focus on scalability, efficiency, and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-5-methoxy-4-oxo-4H-pyran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The methoxy and cyclopropyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
N-cyclopropyl-5-methoxy-4-oxo-4H-pyran-2-carboxamide has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: It may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine: The compound could be investigated for its therapeutic potential in treating various diseases or conditions.
Industry: It may find applications in the development of new materials, catalysts, or chemical processes.
Mechanism of Action
The mechanism of action of N-cyclopropyl-5-methoxy-4-oxo-4H-pyran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
N-cyclopropyl-5-methoxy-4-oxo-4H-pyran-2-carboxamide can be compared with other similar compounds, such as:
N-cyclopropyl-5-(4-methoxybenzyl)-4-oxo-4H-pyran-2-carboxamide: This compound features a similar pyran ring and carboxamide group but has a different substituent on the pyran ring.
5-hydroxy-4-oxo-4H-pyran-2-carboxylic acid: This compound has a hydroxyl group instead of a methoxy group and lacks the cyclopropyl group.
Indole derivatives: These compounds share some structural similarities and may exhibit similar biological activities.
Properties
Molecular Formula |
C10H11NO4 |
|---|---|
Molecular Weight |
209.20 g/mol |
IUPAC Name |
N-cyclopropyl-5-methoxy-4-oxopyran-2-carboxamide |
InChI |
InChI=1S/C10H11NO4/c1-14-9-5-15-8(4-7(9)12)10(13)11-6-2-3-6/h4-6H,2-3H2,1H3,(H,11,13) |
InChI Key |
HYONSTGVGMDGHH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=COC(=CC1=O)C(=O)NC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


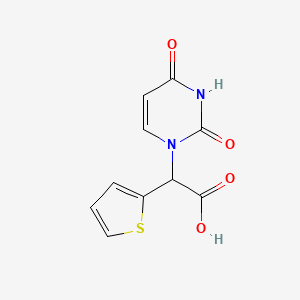

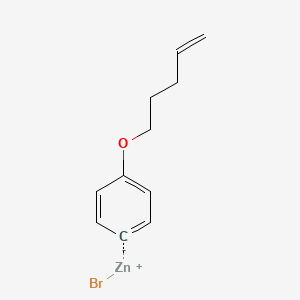
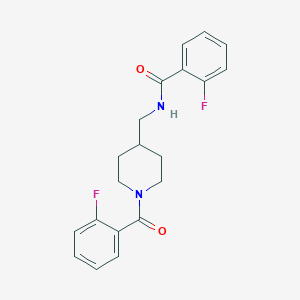
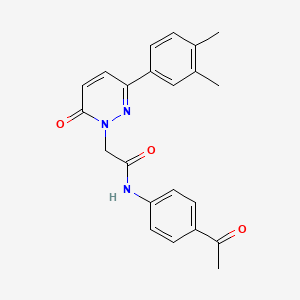
![2-{[3-cyano-4-(furan-2-yl)-5-hydroxy-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B14874884.png)
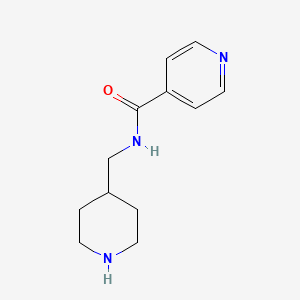
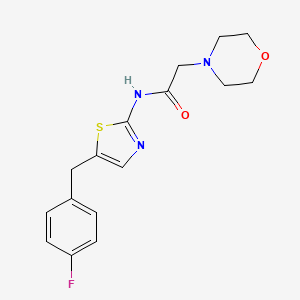
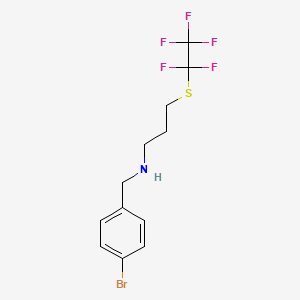
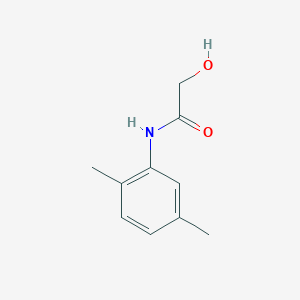
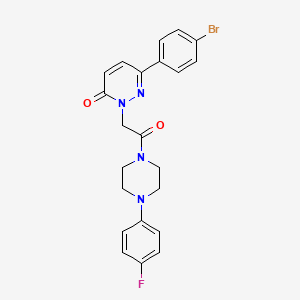
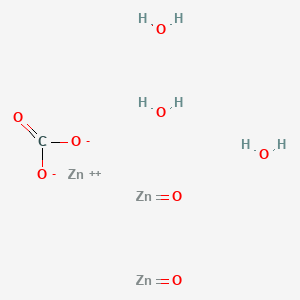
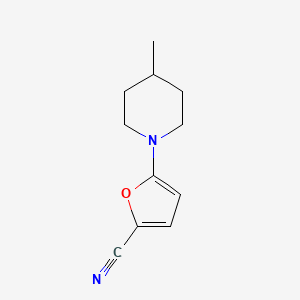
![3-Fluoro-4-[(4-morpholino)methyl]phenylZinc bromide](/img/structure/B14874936.png)
